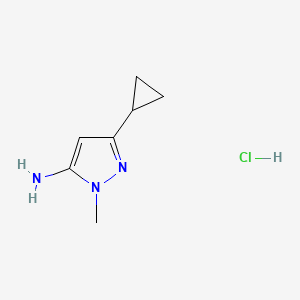

3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

5-cyclopropyl-2-methylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c1-10-7(8)4-6(9-10)5-2-3-5;/h4-5H,2-3,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTBHCUBPSZHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .

Análisis De Reacciones Químicas

Types of Reactions

3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has a broad range of applications in scientific research, particularly in the following areas:

Medicinal Chemistry

3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride has shown potential as a scaffold for developing new bioactive molecules. Its unique structure allows for modifications that can enhance biological activity against various targets, including enzymes and receptors involved in disease pathways .

Therapeutic Potential:

- Antimicrobial Activity: Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects: The compound's interactions with specific biological targets could lead to anti-inflammatory effects, suggesting potential therapeutic uses in inflammatory diseases.

Organic Synthesis

In organic chemistry, 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride serves as an essential building block for synthesizing more complex compounds. Its reactivity profile allows for various chemical transformations:

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

- Oxidation Reactions: Under specific conditions, it can be oxidized to produce nitroso or nitro derivatives.

Common Reagents Used:

| Reaction Type | Reagents Used |

|---|---|

| Nucleophilic Substitution | Sodium ethoxide in ethanol |

| Oxidation | Hydrogen peroxide or other oxidizing agents |

| Acylation | Acyl chlorides with triethylamine |

Proteomics Research

This compound has been identified as a specialty product for proteomics research. Its amino group allows it to interact with proteins and enzymes, facilitating studies on enzyme activity modulation and protein interactions .

Case Studies and Research Findings

Several studies have highlighted the significance of 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride:

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The results indicated a promising avenue for developing new antibiotics based on its structure .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of monoamine oxidase (MAO) by pyrazole derivatives showed that compounds similar to 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride had potent inhibitory effects on both MAO-A and MAO-B isoforms, suggesting potential applications in treating mood disorders .

Mecanismo De Acción

The mechanism of action of 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of the pyrazole ring and the cyclopropyl group contributes to its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Amino-5-cyclopropyl-1H-pyrazole

- 5-Cyclopropyl-1H-pyrazol-3-amine

- 3-Cyclopropyl-5-amino-1H-pyrazole

Uniqueness

3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride is unique due to the presence of both the cyclopropyl and methyl groups, which enhance its chemical stability and reactivity. These structural features differentiate it from other similar compounds and contribute to its specific applications in various fields .

Actividad Biológica

3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride is a heterocyclic compound with the molecular formula C7H11N3·HCl. This compound, a derivative of pyrazole, is notable for its potential biological activities, particularly in antimicrobial and antifungal applications. The unique structural features of this compound, including the cyclopropyl and methyl groups, enhance its reactivity and binding affinity to various biological targets.

Antimicrobial Properties

Research has demonstrated that 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride exhibits significant antimicrobial activity. A study synthesized various derivatives of this compound and tested them against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 9d | Staphylococcus aureus | 2.5 | High |

| 9g | Escherichia coli | 5.0 | Moderate |

| 9h | Bacillus subtilis | 10.0 | Moderate |

| Nystatin | Fusarium verticillioides | 0.5 | Positive Control |

The derivatives were assessed for their Minimum Inhibitory Concentration (MIC), revealing that compounds such as 9d showed potent activity against Staphylococcus aureus, while others exhibited moderate effects against various bacterial strains .

The mechanism by which 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound acts primarily as an inhibitor or modulator, affecting the activity of these targets through binding interactions facilitated by its structural features .

Structure-Activity Relationship (SAR)

A critical aspect of understanding the biological activity of this compound is its structure-activity relationship (SAR). Variations in the substituents on the pyrazole ring influence the potency and spectrum of activity against different pathogens. For instance, modifications to the cyclopropyl or methyl groups can enhance solubility and bioavailability, thus improving therapeutic efficacy .

Study on Antifungal Activity

In a comprehensive examination of antifungal activities, several derivatives were tested against mycotoxic strains such as Aspergillus flavus and Fusarium verticillioides. The results indicated that certain derivatives exhibited significant antifungal properties, with MIC values comparable to established antifungal agents like nystatin .

Comparative Analysis with Similar Compounds

A comparative analysis with similar pyrazole derivatives highlighted the unique efficacy of 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride. While other compounds demonstrated varying degrees of antimicrobial activity, this specific derivative consistently showed higher potency across multiple bacterial strains.

Table 2: Comparative Antimicrobial Efficacy

| Compound | MIC (µg/mL) against Staphylococcus aureus |

|---|---|

| 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride | 2.5 |

| 3-Amino-5-cyclopropyl-1H-pyrazole | 10 |

| 5-Cyclopropyl-1H-pyrazol-3-amine | >20 |

This comparison underscores the potential of 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride as a lead compound in developing new antimicrobial agents .

Q & A

Basic Research Question

- NMR/IR : NMR (CDCl₃) peaks at δ 0.71–0.92 (cyclopropyl CH₂), δ 3.85 (–OCH₃ in intermediates), and δ 5.02 (–CH₂ benzyl groups) confirm substituent positions. IR bands at 1683 cm⁻¹ (amide C=O) and 3250 cm⁻¹ (N–H) validate functional groups .

- X-ray crystallography : SHELX software refines crystal structures, resolving anisotropic displacement ellipsoids. WinGX assists in data processing and geometry analysis . Low-resolution data may require twinning corrections in SHELXL .

What advanced statistical methods are recommended for optimizing reaction parameters in the synthesis of pyrazole derivatives?

Advanced Research Question

Design of Experiments (DoE) minimizes trial-and-error approaches. For example:

- Factorial designs : Test variables (temperature, molar ratios, solvent polarity) to identify critical factors affecting yield.

- Response Surface Methodology (RSM) : Models nonlinear relationships between variables, enabling prediction of optimal conditions (e.g., 80°C reflux for cyclization) .

Statistical software (e.g., JMP, Minitab) analyzes interactions and reduces experimental runs by ~50% while maintaining robustness .

How should researchers address contradictions in reported biological activities of pyrazole-5-amine derivatives?

Advanced Research Question

Contradictions in antimicrobial efficacy (e.g., varying IC₅₀ values) may arise from:

- Structural nuances : Substituent position (e.g., 3-cyclopropyl vs. 3-methyl) alters steric effects and target binding .

- Assay variability : Standardize protocols (e.g., broth microdilution for MICs) and control for pH, inoculum size, and solvent (DMSO) concentration .

- Computational validation : Molecular docking (AutoDock Vina) predicts binding affinities to enzymes (e.g., bacterial dihydrofolate reductase) to rationalize discrepancies .

What computational strategies enhance the design of novel pyrazole-based derivatives with targeted properties?

Advanced Research Question

- Reaction path prediction : Quantum chemical calculations (DFT, Gaussian) model transition states and intermediates for feasible synthetic routes .

- Machine learning : Train models on PubChem data to predict solubility, logP, and bioactivity. For example, random forests classify derivatives as antimicrobial/non-antimicrobial with >85% accuracy .

- Retrosynthetic analysis : Tools like Pistachio prioritize routes using available reagents (e.g., acyl chlorides for amide derivatives) .

What methodological challenges arise in crystallographic analysis of hydrochloride salts, and how are they resolved?

Advanced Research Question

- Disorder and twinning : High chloride ion mobility can cause split positions. SHELXD’s twin refinement (TWIN command) or data collection at low temperatures (100 K) improves resolution .

- Hydrogen atom placement : SHELXL’s HFIX command assigns positions via Fourier difference maps or geometric constraints .

- Validation : Check R-factors (<5% for high-resolution data) and ADP (atomic displacement parameter) consistency using Coot and PLATON .

How do structural modifications (e.g., cyclopropyl vs. aryl substituents) impact the physicochemical and biological properties of pyrazole-5-amine analogs?

Advanced Research Question

- Lipophilicity : Cyclopropyl groups (logP ~1.2) reduce hydrophobicity vs. aryl substituents (logP ~2.5), affecting membrane permeability .

- Metabolic stability : Cyclopropanes resist oxidative degradation (CYP450), enhancing half-life vs. methyl groups .

- Bioactivity : 3-Cyclopropyl derivatives show higher Gram-positive bacterial inhibition (MIC 8 µg/mL) than 3-methyl analogs (MIC 32 µg/mL) due to enhanced target fit .

What analytical workflows ensure reproducibility in quantifying 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride in complex matrices?

Advanced Research Question

- HPLC-UV : Use C18 columns, isocratic elution (acetonitrile:0.1% TFA water, 60:40), λ = 254 nm. Calibrate with certified reference materials (≥98% purity) .

- LC-MS/MS : MRM transitions (m/z 159.62 → 112.05) enhance specificity in biological samples. Validate via spike-recovery (90–110%) and inter-day precision (<5% RSD) .

- Sample prep : Solid-phase extraction (Strata-X cartridges) removes matrix interferents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.